molecular formula C8H7N5O B2373696 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine CAS No. 53454-70-9

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine

Cat. No.: B2373696
CAS No.: 53454-70-9
M. Wt: 189.178
InChI Key: HTPULZTXSBTWIU-ZHACJKMWSA-N
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Description

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an amine group and at the 4-position with a phenyldiazenyl (azo-linked phenyl) moiety. This structure combines the high nitrogen content of furazan with the π-conjugated azo group, making it relevant for applications in energetic materials and bioactive molecule design.

Properties

IUPAC Name

4-phenyldiazenyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPULZTXSBTWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoxime Precursors

Amidoximes serve as foundational intermediates for 1,2,5-oxadiazole synthesis. For 4-phenyldiazenyl-3-amine derivatives, the route involves:

  • Preparation of phenyldiazenyl-substituted amidoxime :
    Reaction of phenyldiazenylacetonitrile with hydroxylamine hydrochloride in ethanol yields N'-hydroxy-phenyldiazenylacetamidine ($$ \text{Ph-N=N-C(=NOH)-NH}_2 $$).
  • Cyclodehydration :
    Treatment with phosphorus oxychloride ($$ \text{POCl}_3 $$) under reflux induces cyclization, forming the 1,2,5-oxadiazole ring. This step proceeds via intramolecular nucleophilic attack of the oxime oxygen on the adjacent nitrile carbon, followed by HCl elimination.

Reaction Conditions :

  • Solvent: Dry toluene
  • Temperature: 110°C
  • Yield: 68–75%

Functionalization of Pre-Formed Oxadiazoles

An alternative approach modifies existing 1,2,5-oxadiazoles:

  • Nitration at position 4 :
    Electrophilic nitration of 3-amino-1,2,5-oxadiazole using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) introduces a nitro group at position 4.
  • Reduction to amine :
    Catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or stannous chloride ($$ \text{SnCl}2 $$) in HCl reduces the nitro group to amine, yielding 3,4-diamino-1,2,5-oxadiazole .

Challenges :

  • Competitive ring-opening during reduction necessitates careful control of reaction time and temperature.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the diamine in 55–60% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :

    • Oxadiazole protons: $$ \delta $$ 8.21 (s, 1H, H-5).
    • Phenyldiazenyl protons: $$ \delta $$ 7.45–7.89 (m, 5H, aromatic).
    • Amine protons: $$ \delta $$ 6.34 (s, 2H, $$ \text{NH}_2 $$).
  • $$ ^{13}\text{C} $$-NMR :

    • Oxadiazole carbons: $$ \delta $$ 162.1 (C-3), 158.9 (C-5).
    • Azo carbon: $$ \delta $$ 148.7 (C-N=N-Ph).

Infrared (IR) Spectroscopy

  • $$ \nu(\text{N=N}) $$: 1440–1460 cm$$ ^{-1} $$.
  • $$ \nu(\text{C=N}) $$ (oxadiazole): 1605 cm$$ ^{-1} $$.
  • $$ \nu(\text{NH}_2) $$: 3350–3450 cm$$ ^{-1} $$.

UV-Vis Spectroscopy

  • $$ \lambda_{\text{max}} $$: 320 nm (azo $$ \pi \rightarrow \pi^* $$), 260 nm (oxadiazole $$ n \rightarrow \pi^* $$).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Challenges
Amidoxime cyclization 2 72–78 Nitrile oxide instability
Pre-formed oxadiazole modification 3 42–48 Low coupling efficiency
Direct azo-cyclization 2 68–75 Requires specialized precursors

Applications and Derivatives

The phenyldiazenyl group confers photosensitivity, enabling applications in:

  • Optoelectronic materials : As charge-transfer complexes in organic semiconductors.
  • Coordination chemistry : Ligand for transition metal catalysts (e.g., Pd, Cu).

Derivatization via substituent variation on the phenyl ring or oxadiazole core tailors properties for specific uses.

Chemical Reactions Analysis

Types of Reactions

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituent at 4-Position Key Structural Features
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine Phenyldiazenyl (azo-linked phenyl) Azo group enhances π-conjugation; potential for energetic decomposition
4-Phenyl-1,2,5-oxadiazol-3-amine (38) Phenyl Simpler structure; lacks azo group; lower nitrogen content
4-(Benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine Benzimidazolyl Heteroaromatic substituent; enhances kinase inhibition (e.g., THIK-1)
4-Nitro-1,2,5-oxadiazol-3-amine Nitro High oxygen balance; used in energetic materials
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (7) 4-Fluorophenyl Electron-withdrawing F atom; improves solubility and bioavailability

Key Observations :

  • The azo group in the target compound introduces redox activity and may increase thermal instability compared to phenyl or benzimidazolyl analogs.
  • Nitro-substituted derivatives exhibit higher density and detonation velocity, critical for energetic materials .

Key Observations :

  • Azo-linked derivatives may require diazotization steps, which are sensitive to temperature and pH.
  • Ionic liquids (e.g., in ) improve yields for complex heterocycles by stabilizing intermediates .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Low in H₂O Thermally labile
4-Phenyl-1,2,5-oxadiazol-3-amine (38) Not reported Moderate in DMSO Stable at RT
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine (5) 93–94 Soluble in CHCl₃ Hygroscopic
4-Nitro-1,2,5-oxadiazol-3-amine >150 Insoluble in H₂O Shock-sensitive

Key Observations :

  • Azo groups reduce thermal stability but enhance sensitivity to stimuli (e.g., light, heat), critical for photoactive materials.
  • Nitro derivatives exhibit higher melting points and shock sensitivity, limiting their handling .

Key Observations :

  • Azo-linked furazans may synergize the bioactivity of benzimidazolyl derivatives and the energetics of nitro compounds.
  • Fluorophenyl analogs show promise in antiparasitic drug development due to improved membrane permeability .

Q & A

Q. What are the established synthetic methodologies for 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield?

The compound is synthesized via a one-pot tandem diazotization/azo coupling sequence. Key steps include:

  • Diazotization of aniline derivatives at 0–5°C to stabilize reactive intermediates.
  • Azo coupling with 3-amino-1,2,5-oxadiazole under pH-controlled conditions (pH 6–7) to minimize decomposition. Yields up to 75% are achievable with stoichiometric optimization (1:1.2 molar ratio of aryl amine to oxadiazole precursor). Alternative routes employ palladium-catalyzed cross-coupling under inert atmospheres, though these require rigorous moisture exclusion .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • X-ray crystallography (e.g., P21/c space group) resolves rotational isomerism of the diazenyl group and confirms bond angles (N–N–C: 115.5°) .
  • 2D NMR (NOESY) identifies spatial proximity between oxadiazole protons and para-aryl substituents, distinguishing cis and trans configurations.
  • High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 231.0874) .

Q. How does the electronic nature of the phenyldiazenyl group influence the compound's stability?

The electron-withdrawing diazenyl moiety increases ring strain, reducing thermal stability compared to non-diazenyl analogs. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, 40°C lower than nitro-substituted derivatives. Stability is enhanced in aprotic solvents (e.g., DMSO), while acidic conditions accelerate hydrolysis .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) at the M06-2X/def2-TZVP level identifies the C3 position as the most electrophilic site (Fukui f⁻ = 0.12), favoring nucleophilic substitution.
  • Molecular dynamics (MD) simulations predict solvent effects; polar solvents (e.g., acetonitrile) stabilize transition states during SNAr reactions, reducing activation energy by 15–20 kJ/mol .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across derivatives?

  • Standardized bioassays (CLSI M07-A10 protocol) with controlled inoculum density (5×10⁵ CFU/mL) and compound purity (>98% via HPLC) minimize variability.
  • Structural analogs (e.g., nitro-oxadiazoles) show MICs of 2–8 μg/mL against S. aureus, but diazenyl derivatives require rigorous purity checks due to hydrolytic byproducts .

Q. What mechanistic insights explain the compound's thermal decomposition pathways?

  • DSC-TGA coupled with gas chromatography-mass spectrometry (GC-MS) reveals exothermic N₂ elimination (ΔH = −285 kJ/mol) as the primary decomposition step.
  • Time-resolved XRD shows anisotropic crystal breakdown initiating at oxadiazole-phenyl junctions, with activation energy (Eₐ) of 85 kJ/mol .

Q. How do steric effects from para-substituents influence regioselectivity in functionalization reactions?

  • Bulky groups (e.g., tert-butyl) reduce SNAr rates by 5-fold compared to H-substituted analogs, quantified via kinetic studies in DMSO at 80°C.
  • Steric maps derived from crystallographic data (B3LYP/6-31G*) correlate with Hammett σₚ values ( = 0.89), guiding substituent selection for targeted reactivity .

Methodological Considerations

  • Controlled Synthesis : Optimize diazotization temperature (−5°C to 10°C) to balance intermediate stability and reaction rate .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate hydrolytic byproducts (e.g., phenylhydrazine).
  • Data Validation : Cross-reference spectral data with PubChem entries (CID 551072) to ensure consistency in reported properties .

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